4-(2,6-Dimethylpyridin-3-yl)oxyaniline
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Overview
Description
4-(2,6-Dimethylpyridin-3-yl)oxyaniline is an organic compound that features a pyridine ring substituted with two methyl groups at positions 2 and 6, and an aniline moiety connected through an oxygen atom at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylpyridin-3-yl)oxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylpyridine and 4-nitrophenol.
Nucleophilic Substitution: 2,6-dimethylpyridine is reacted with 4-nitrophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. This reaction forms 4-(2,6-dimethylpyridin-3-yl)oxy-4-nitrobenzene.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the nucleophilic substitution and reduction steps, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylpyridin-3-yl)oxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(2,6-Dimethylpyridin-3-yl)oxyaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Industrial Applications: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylpyridin-3-yl)oxyaniline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Dimethylpyridin-3-yl)benzoic acid
- 4-(2,6-Dimethylpyridin-3-yl)phenol
- 4-(2,6-Dimethylpyridin-3-yl)aniline
Uniqueness
4-(2,6-Dimethylpyridin-3-yl)oxyaniline is unique due to its combination of a pyridine ring and an aniline moiety connected through an oxygen atom. This structure imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.
Properties
CAS No. |
1362703-18-1 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(2,6-dimethylpyridin-3-yl)oxyaniline |
InChI |
InChI=1S/C13H14N2O/c1-9-3-8-13(10(2)15-9)16-12-6-4-11(14)5-7-12/h3-8H,14H2,1-2H3 |
InChI Key |
GUORGPOXIBXQLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2=CC=C(C=C2)N)C |
Origin of Product |
United States |
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